Cyclohexanol, 1-(1-methylethyl)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMUVQELXJWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334447 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-01-0 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of Cyclohexanol, 1 1 Methylethyl
Oxidation Reactions of the Hydroxyl Group
The oxidation of alcohols is a fundamental transformation in organic synthesis, typically involving the removal of hydrogen from the carbon atom bearing the hydroxyl group. However, the structural nature of Cyclohexanol (B46403), 1-(1-methylethyl) as a tertiary alcohol imposes significant limitations on its oxidation.
Tertiary alcohols, such as Cyclohexanol, 1-(1-methylethyl), are generally resistant to oxidation under standard conditions. This is because they lack a hydrogen atom on the carbon that is bonded to the hydroxyl group (the α-carbon). Typical oxidation reactions, which proceed via the formation of a C=O double bond, would require the removal of this α-hydrogen. Consequently, direct oxidation to a ketone is not possible without cleavage of a carbon-carbon bond, which requires harsh reaction conditions and often leads to a mixture of products.
In contrast, primary alcohols can be oxidized to aldehydes, which can be further oxidized to carboxylic acids. organicchemistrytutor.com Secondary alcohols are readily oxidized to ketones. nih.gov For instance, the oxidation of a secondary alcohol like isopropanol (B130326) yields acetone.
| Alcohol Type | Oxidation Product | Example |
| Primary | Aldehyde/Carboxylic Acid | Ethanol → Ethanal/Ethanoic Acid |
| Secondary | Ketone | Isopropanol → Acetone |
| Tertiary | No reaction (under mild conditions) | Cyclohexanol, 1-(1-methylethyl) → No reaction |
While direct oxidation is challenging, specific catalytic systems and reagents have been developed for the oxidation of alcohols. However, their application to tertiary alcohols like Cyclohexanol, 1-(1-methylethyl) is not straightforward.
Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in H₂SO₄), as well as non-chromium-based reagents like Dess-Martin periodinane (DMP).
Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent, typically used to convert primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.comreddit.com It is generally ineffective for the oxidation of tertiary alcohols due to the absence of an α-hydrogen. organicchemistrytutor.com
Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for primary and secondary alcohols. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com Similar to PCC, it does not typically oxidize tertiary alcohols.
Catalytic Oxidation: Various catalytic systems, often employing transition metals and molecular oxygen or other oxidants, have been developed for alcohol oxidation. scielo.br These systems are often designed for the selective oxidation of primary and secondary alcohols. While some robust catalytic systems might effect the oxidation of tertiary alcohols under forcing conditions, this usually involves C-C bond cleavage and is not a common or synthetically useful transformation. Research into the catalytic oxidation of volatile organic compounds like isopropyl alcohol has been conducted using platinum-based catalysts, but this typically leads to complete combustion to CO₂ and water rather than selective oxidation to a ketone. scielo.br
Reduction Reactions of Unsaturated Precursors
A primary method for the synthesis of Cyclohexanol, 1-(1-methylethyl) involves the reduction of unsaturated precursors. A common strategy is the reduction of a corresponding unsaturated ketone or the hydrogenation of an alkene.
For example, the synthesis could start from 1-isopropylcyclohexene. Epoxidation of the double bond would yield 1-isopropylcyclohexene oxide. Subsequent reductive opening of the epoxide ring would lead to the formation of Cyclohexanol, 1-(1-methylethyl).
Another potential precursor is 1-isopropylcyclohexen-3-one. A two-step reduction process would be required. First, the reduction of the ketone to a hydroxyl group, for example using a Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide, would yield 1-isopropylcyclohexen-1-ol. reddit.com The second step would be the hydrogenation of the carbon-carbon double bond to afford the saturated cyclohexanol ring.
| Unsaturated Precursor | Reaction Type | Product |
| 1-Isopropylcyclohexene | Epoxidation followed by reduction | Cyclohexanol, 1-(1-methylethyl) |
| 1-Isopropylcyclohexen-3-one | Ketone reduction followed by hydrogenation | Cyclohexanol, 1-(1-methylethyl) |
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of Cyclohexanol, 1-(1-methylethyl) is a classic elimination reaction that proceeds readily to form a mixture of isomeric alkenes, often referred to as olefins. This transformation is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chegg.comwikipedia.org
The reaction follows an E1 (unimolecular elimination) mechanism. The process begins with the protonation of the hydroxyl (-OH) group by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond.
Due to the structure of the carbocation intermediate, proton abstraction can occur from two different positions, leading to the formation of two primary olefin products: 1-isopropylcyclohexene and isopropylidenecyclohexane.
The distribution of these products is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. nih.govsmolecule.com In this case, 1-isopropylcyclohexene is the more substituted (trisubstituted) and thermodynamically more stable product, making it the major product under equilibrium conditions. Isopropylidenecyclohexane is the less substituted (disubstituted) and is considered the minor product. chegg.com
Interactive Data Table: Products of Dehydration of Cyclohexanol, 1-(1-methylethyl)
| Product Name | Structure | Alkene Substitution | Stability (Predicted) |
| 1-Isopropylcyclohexene | Trisubstituted | Major Product (Zaitsev) | |
| Isopropylidenecyclohexane | Disubstituted | Minor Product (Hofmann-type) |
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions are common in processes involving carbocation intermediates, particularly when a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift (a Wagner-Meerwein rearrangement).
In the case of Cyclohexanol, 1-(1-methylethyl), the initially formed carbocation is already tertiary and thus relatively stable. Because there is no adjacent carbon from which a simple hydride or alkyl shift would result in a more stable carbocation (e.g., another tertiary or a resonance-stabilized carbocation), significant skeletal rearrangement reactions are not a prominent feature under typical dehydration conditions. The energy barrier for such a rearrangement would be unfavorable.
The primary isomerization pathway observed in the reaction of Cyclohexanol, 1-(1-methylethyl) is the formation of the constitutional isomers of the resulting alkene, as detailed in the dehydration section (3.4). The "isomerization" is therefore one of double bond placement rather than a rearrangement of the carbon skeleton itself.
Role in Catalytic Processes
The role of Cyclohexanol, 1-(1-methylethyl) in catalytic processes is primarily that of a reactant or substrate rather than as a catalyst or ligand itself. Its chemical transformations are often facilitated by catalysts.
Catalyst Inhibition Studies
Catalyst poisoning, or the deactivation of a catalyst, is a significant concern in industrial chemistry. Poisons are typically compounds that bond strongly to the active sites of a catalyst, blocking them from reactants. Common catalyst poisons include compounds containing sulfur, nitrogen, or phosphorus.
There is a lack of specific research in the scientific literature detailing catalyst inhibition or poisoning effects directly caused by Cyclohexanol, 1-(1-methylethyl). As an alcohol, it is not classified among the strong, classic catalyst poisons. While any molecule can potentially adsorb to a catalyst surface and inhibit activity to some degree, there are no notable studies highlighting this compound as a significant inhibitor for common catalytic systems.
Applications in Organic Transformations
The principal application of Cyclohexanol, 1-(1-methylethyl) in organic transformations is its use as a precursor for the synthesis of alkenes. As described in section 3.4, its dehydration provides a reliable route to a mixture of 1-isopropylcyclohexene and isopropylidenecyclohexane. These resulting olefins can, in turn, be used as starting materials or intermediates in other synthetic pathways. While its isomer, 4-isopropylcyclohexanol (B103256), has documented uses in the fragrance industry and as a precursor for other chemicals, the applications of the 1-(1-methylethyl) isomer are less commonly cited beyond its role in fundamental reaction studies.
Stereochemistry and Isomerism in Cyclohexanol, 1 1 Methylethyl
Conformational Analysis of the Cyclohexane (B81311) Ring
The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. chemistrysteps.com For Cyclohexanol (B46403), 1-(1-methylethyl), the conformational analysis primarily focuses on the chair conformation of the cyclohexane ring, which is the most stable arrangement. alevelchemistry.co.ukpressbooks.pub
In the chair conformation of cyclohexane, the substituents can occupy two distinct types of positions: axial and equatorial. alevelchemistry.co.ukpressbooks.pub Axial bonds are oriented parallel to the principal axis of the ring, pointing up or down, while equatorial bonds are located around the "equator" of the ring. alevelchemistry.co.uklibretexts.org Each carbon atom in the cyclohexane ring has one axial and one equatorial position. pressbooks.publibretexts.org
For 1-isopropylcyclohexanol, the hydroxyl (-OH) group and the isopropyl group are attached to the same carbon atom (C1). In one chair conformation, one substituent will be in an axial position while the other is equatorial. Through a process called a ring flip, the cyclohexane ring can interconvert to an alternative chair conformation where the axial substituent becomes equatorial and the equatorial substituent becomes axial. masterorganicchemistry.comyoutube.com
The stability of a particular conformation is determined by its potential energy. Conformations with lower potential energy are more stable and are referred to as energy minima. pressbooks.pub The preference for a substituent to occupy an equatorial position over an axial one is primarily due to steric hindrance. sapub.org
In the axial orientation, a substituent experiences steric strain from 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogen atoms on the third and fifth carbon atoms of the ring. sapub.org Larger substituents create greater steric hindrance and are therefore more destabilizing in the axial position. sapub.org
The isopropyl group is bulkier than the hydroxyl group. Consequently, the conformation where the isopropyl group is in the equatorial position and the hydroxyl group is in the axial position is generally considered to be the more stable, lower-energy conformation. This preference minimizes the steric strain within the molecule. The energy difference between placing a methyl group in an equatorial versus an axial position is approximately 1.74 kcal/mol, and this difference increases with the size of the substituent. masterorganicchemistry.com For an isopropyl group, the axial-equatorial energy difference is even greater. vaia.com
Table 1: Conformational Preferences of Substituents on a Cyclohexane Ring
| Substituent | More Stable Position | Reason |
| Isopropyl | Equatorial | Minimizes 1,3-diaxial steric strain. |
| Hydroxyl | Equatorial | Minimizes 1,3-diaxial steric strain. |
| 1-isopropylcyclohexanol | Isopropyl group equatorial | The larger group preferentially occupies the less sterically hindered equatorial position. |
Chirality and Enantiomeric Forms
Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. libretexts.org The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality. libretexts.orgyoutube.com
In the case of 1-isopropylcyclohexanol, the carbon atom C1, which is bonded to the hydroxyl group and the isopropyl group, is a stereocenter. The four different groups attached to C1 are:
The hydroxyl group (-OH)
The isopropyl group (-CH(CH₃)₂)
The portion of the cyclohexane ring going in one direction (-CH₂-CH₂-CH₂-CH₂-CH₂-)
The portion of the cyclohexane ring going in the opposite direction (-CH₂-CH₂-CH₂-CH₂-CH₂-)
Because C1 is a stereocenter, 1-isopropylcyclohexanol exists as a pair of enantiomers, which are non-superimposable mirror images of each other. libretexts.orgencyclopedia.pub These enantiomers have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. youtube.com
The synthesis of a single enantiomer of a chiral compound is known as asymmetric synthesis. youtube.com This is often achieved using enantioselective catalysis, where a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. youtube.comyoutube.comnih.gov
For the synthesis of a specific enantiomer of 1-isopropylcyclohexanol, one could employ a chiral reducing agent to reduce 1-isopropylcyclohexanone. The use of a chiral catalyst, such as a proline-derived catalyst in an aldol (B89426) reaction or a Sharpless asymmetric epoxidation, can lead to the formation of a product with high enantiomeric excess. youtube.comrsc.orgyoutube.com These catalysts create a chiral environment that favors the transition state leading to one enantiomer. youtube.com
Since enantiomers have identical physical properties, their separation, a process called resolution, requires a chiral environment. encyclopedia.pubyoutube.com Chromatographic techniques are widely used for the separation of enantiomers. nih.govmdpi.com This can be achieved by:
Using a chiral stationary phase (CSP): The stationary phase of the chromatography column is made of a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. nih.govsigmaaldrich.com
Using a chiral mobile phase additive: A chiral compound is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral stationary phase. nih.gov
Derivatization with a chiral reagent: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional chromatography. sigmaaldrich.com
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are common methods for the analytical and preparative separation of enantiomers of chiral alcohols like 1-isopropylcyclohexanol. mdpi.comnih.govresearchgate.net
Table 2: Methods for Enantiomeric Separation
| Method | Principle |
| Chiral Stationary Phase (CSP) Chromatography | Differential interaction of enantiomers with a chiral stationary phase. |
| Chiral Mobile Phase Additive Chromatography | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase. |
| Chiral Derivatization | Conversion of enantiomers into diastereomers with different physical properties. |
Diastereomeric Cyclohexanol Derivatives
Diastereomers are stereoisomers that are not mirror images of each other. sigmaaldrich.com They arise when a molecule has two or more stereocenters. While 1-isopropylcyclohexanol itself only has one stereocenter, its derivatives can have multiple stereocenters, leading to the formation of diastereomers.
For example, if another substituent is introduced into the cyclohexane ring of 1-isopropylcyclohexanol, a second stereocenter can be created. The relationship between the stereoisomers will then depend on the configuration at both stereocenters. Consider the introduction of a methyl group at the 4-position of the ring. This would result in diastereomers, such as (1R, 4R)-1-isopropyl-4-methylcyclohexanol and (1R, 4S)-1-isopropyl-4-methylcyclohexanol. These diastereomers will have different physical and chemical properties.
The synthesis of specific diastereomers can be achieved through stereoselective reactions, where the reaction conditions favor the formation of one diastereomer over the others. For instance, the reduction of a substituted cyclohexanone (B45756) can be influenced by the existing stereochemistry in the molecule, leading to a diastereoselective outcome. The synthesis of specific diastereomers of terpene-based compounds has been achieved with high stereoselectivity. researchgate.net
cis-trans Isomerism in Substituted Cyclohexanols
Geometric isomerism, specifically cis-trans isomerism, is a common feature in disubstituted cycloalkanes. This type of isomerism arises when two substituents are attached to different carbon atoms of the ring. The spatial arrangement of these substituents relative to the plane of the ring determines whether the isomer is cis (both substituents on the same side or face of the ring) or trans (substituents on opposite sides). libretexts.orgyoutube.com
For a substituted cyclohexanol to exhibit cis-trans isomerism, the hydroxyl (-OH) group and another substituent group must be located on different carbon atoms. For instance, in 4-isopropylcyclohexanol (B103256), the hydroxyl group and the isopropyl group are on carbons 1 and 4, respectively. This allows for two distinct geometric isomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. nih.govchemspider.com
However, in the specific case of Cyclohexanol, 1-(1-methylethyl)- , also known as 1-isopropylcyclohexanol, both the hydroxyl group and the isopropyl group are attached to the very same carbon atom (C1). chemspider.comjst.go.jp According to IUPAC nomenclature rules for stereoisomers, the cis and trans designations are not applicable when both substituent groups are on the same carbon atom of a cyclic system. libretexts.org Therefore, Cyclohexanol, 1-(1-methylethyl)- does not exhibit cis-trans isomerism. The molecule has a plane of symmetry passing through the C1 and C4 atoms, rendering it achiral.
Structural Characterization of Diastereomers
Diastereomers are stereoisomers that are not mirror images of each other. They occur in compounds with two or more stereocenters. Since Cyclohexanol, 1-(1-methylethyl)- is an achiral molecule and lacks stereocenters, it does not have any diastereomers.
In related compounds that do possess multiple stereocenters, such as 2-isopropylcyclohexanol (B1266409) or 4-isopropylcyclohexanol, diastereomers (the cis and trans isomers) can be distinguished and characterized using various analytical techniques. nih.govnih.gov The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). nist.gov
For example, in the analysis of related stereoisomeric compounds, researchers utilize both 1D and 2D NMR experiments to determine the precise spatial arrangement of atoms. mdpi.comnih.gov The coupling constants and chemical shifts in ¹H NMR spectra, in particular, provide detailed information about the axial or equatorial orientation of substituents on the cyclohexane ring, allowing for the unambiguous assignment of the cis or trans configuration. Gas chromatography can be used to separate the different isomers, and when coupled with mass spectrometry (GC-MS), it provides data on their mass-to-charge ratio, further aiding in their identification. nih.govnist.gov
While these characterization techniques are powerful for analyzing diastereomers, they would only confirm the existence of a single, achiral compound in a pure sample of Cyclohexanol, 1-(1-methylethyl)-.
Derivatives and Functionalization of Cyclohexanol, 1 1 Methylethyl
Ester Derivatives
Esterification of Cyclohexanol (B46403), 1-(1-methylethyl), involves reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). These reactions typically require a catalyst to proceed at a reasonable rate.
The acetate (B1210297) ester of Cyclohexanol, 1-(1-methylethyl), formally named 1-(1-methylethyl)cyclohexyl acetate, can be synthesized through the reaction of the parent alcohol with acetic anhydride or acetyl chloride. nih.gov These reactions are classic examples of nucleophilic acyl substitution, where the alcohol's oxygen atom acts as the nucleophile. The use of a base, such as pyridine, is common to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and drive the reaction to completion.
The hydrolytic stability of these acetate esters is a key consideration. Ester hydrolysis, the reverse of esterification, is the process by which an ester reacts with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Due to the steric hindrance provided by the bulky isopropyl group and the tertiary nature of the cyclohexyl carbon, the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the acetate is impeded. This steric factor contributes to a greater hydrolytic stability compared to less substituted secondary or primary alcohol acetates.
A general synthesis for a related compound, cyclohexyl methyl ether, involves methods that can be adapted for acetate synthesis, highlighting the common strategies for functionalizing the cyclohexanol ring. ucla.edu Furthermore, studies on the synthesis of vinyl ester monomers from similar cyclohexyl structures demonstrate the versatility of esterification reactions. researchgate.net
Valerate esters of Cyclohexanol, 1-(1-methylethyl), are formed by reacting the alcohol with valeric acid or its derivatives. The synthesis follows the same principles as acetate ester formation, typically via Fischer esterification with valeric acid in the presence of an acid catalyst, or by using a more reactive derivative like valeryl chloride.
Boric acid esters are organoboron compounds formed from the reaction of an alcohol with boric acid. wikipedia.org The reaction of Cyclohexanol, 1-(1-methylethyl), with boric acid (H3BO3) would lead to the formation of a triester, tris(1-(1-methylethyl)cyclohexyl) borate (B1201080). This condensation reaction typically requires a dehydrating agent to remove the water formed and drive the equilibrium towards the product. wikipedia.org These esters are known to be volatile and can often be purified by distillation. wikipedia.org The formation of borate esters is a general reaction for alcohols, and while specific data for Cyclohexanol, 1-(1-methylethyl), is not prevalent, the principles apply. wikipedia.orgepa.govcymitquimica.comepa.gov Research on boronic and boric acid esters of other diols, such as 1,8-naphthalenediol, shows that these esters can be synthesized in high yields and exhibit stability towards hydrolysis. rsc.org
Table 1: Representative Ester Derivatives
| Derivative Name | Parent Acid | General Synthesis Method |
|---|---|---|
| 1-(1-methylethyl)cyclohexyl acetate | Acetic Acid | Fischer Esterification or reaction with Acetyl Chloride |
| 1-(1-methylethyl)cyclohexyl valerate | Valeric Acid | Fischer Esterification or reaction with Valeryl Chloride |
Ether Derivatives
Ether derivatives of Cyclohexanol, 1-(1-methylethyl), can be synthesized through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting the sodium salt of 1-(1-methylethyl)cyclohexanol with methyl iodide would yield 1-isopropyl-1-methoxycyclohexane.
A common side product in the acid-catalyzed dehydration of cyclohexanols is the corresponding symmetric ether. libretexts.org In the case of Cyclohexanol, 1-(1-methylethyl), the formation of bis(1-(1-methylethyl)cyclohexyl) ether is a possibility. This occurs when the carbocation intermediate formed during the dehydration process is attacked by another molecule of the alcohol instead of losing a proton. libretexts.org The cleavage of such ethers back to the parent alcohol can be achieved using reagents like iodotrimethylsilane. ucla.edu
Halogenated Derivatives
The direct replacement of the tertiary hydroxyl group of Cyclohexanol, 1-(1-methylethyl), with a halogen can be accomplished using hydrohalic acids (e.g., HCl, HBr). This reaction proceeds via an SN1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the halide ion.
Alternatively, reagents like thionyl chloride (SOCl2) or phosphorus halides (e.g., PCl5, PBr3) can be used to convert the alcohol into the corresponding alkyl halide. These reagents are often preferred as they can minimize rearrangement reactions that are sometimes possible with carbocation intermediates.
Cyclohexanol, 1-(1-methylethyl) as a Precursor to Unsaturated Cyclohexene (B86901) Systems
Cyclohexanol, 1-(1-methylethyl), can serve as a precursor for the synthesis of unsaturated cyclohexene systems through dehydration reactions. The acid-catalyzed dehydration of this tertiary alcohol is a classic example of an E1 elimination reaction. athabascau.ca
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: A strong acid catalyst, such as phosphoric acid or sulfuric acid, protonates the hydroxyl group, converting it into a good leaving group (-OH2+). athabascau.caumass.edu
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. libretexts.orgathabascau.ca
Deprotonation and Alkene Formation: A weak base (like water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom (C2 or C6), leading to the formation of a double bond and yielding 1-isopropylcyclohexene. athabascau.caumass.edu
The product, 1-isopropylcyclohexene, is typically removed from the reaction mixture by distillation as it is formed to shift the equilibrium to the right and prevent the reverse reaction. libretexts.orgathabascau.ca The crude product is then washed to remove residual acid and unreacted alcohol before final purification. libretexts.orgyoutube.com The study of solvolysis of related menthol (B31143) derivatives, which also form cyclohexene products, has provided significant insight into these types of elimination reactions. askfilo.com
Table 2: Products of Dehydration
| Reactant | Catalyst | Product | Reaction Type |
|---|
Complex Conjugates and Hybrid Molecules
The functional handle provided by the hydroxyl group of Cyclohexanol, 1-(1-methylethyl), allows for its incorporation into more complex molecular architectures. For instance, it can be used as a building block in the synthesis of larger molecules with specific properties.
One example is its potential use in creating complex ester derivatives, such as vinyl ester monomers. These monomers can be synthesized from a cyclohexanol derivative and subsequently used to create cross-linked polymer networks. researchgate.net While the specific example involves a different cyclohexanol derivative, the synthetic principles are applicable. The reaction of the hydroxyl group with acrylic acid or its derivatives would attach a polymerizable vinyl group, transforming the simple alcohol into a monomer for material science applications.
Furthermore, the alcohol can be incorporated into hybrid molecules containing other functional groups. For example, phosphonous acid esters containing a cyclohexyl moiety derived from menthol have been synthesized, indicating that similar complex phosphorus-containing conjugates of Cyclohexanol, 1-(1-methylethyl), are feasible. alfa-chemistry.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and stereochemistry of the compound.
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the complexity and symmetry of the carbon framework. youtube.com For Cyclohexanol (B46403), 1-(1-methylethyl), which possesses nine carbon atoms, the ¹³C NMR spectrum is predicted to show six distinct signals due to molecular symmetry, assuming a standard chair conformation for the cyclohexyl ring.
The electronegative hydroxyl group significantly influences the chemical shift of the carbon atom to which it is attached (C1). libretexts.org This carbon (C1), being a tertiary carbinol carbon, is expected to have a chemical shift in the range of 65-80 ppm. The carbon atoms of the cyclohexyl ring will appear at higher fields (lower ppm values), while the isopropyl group carbons will have their own characteristic shifts.
Predicted ¹³C NMR Chemical Shifts for Cyclohexanol, 1-(1-methylethyl)
| Carbon Atom(s) | Environment | Predicted Chemical Shift (ppm) |
| C1 | Quaternary (C-OH) | 70 - 75 |
| C2, C6 | Methylene (-CH₂) | 35 - 45 |
| C3, C5 | Methylene (-CH₂) | 20 - 30 |
| C4 | Methylene (-CH₂) | 20 - 30 |
| C7 | Methine (-CH) | 30 - 40 |
| C8, C9 | Methyl (-CH₃) | 15 - 25 |
These are predicted values based on typical chemical shift ranges for similar functional groups and structures. libretexts.orgoregonstate.eduwisc.edu The actual experimental values may vary.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and spatial arrangement of hydrogen atoms in a molecule. The spectrum of Cyclohexanol, 1-(1-methylethyl) is expected to be complex in the aliphatic region due to overlapping signals from the cyclohexyl ring protons.
Key features of the predicted ¹H NMR spectrum include:
Hydroxyl Proton (-OH): A signal whose chemical shift can vary (typically 1-5 ppm) depending on concentration, solvent, and temperature. libretexts.org This peak is often broad and can be identified by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org
Isopropyl Group Protons: This group will give rise to two distinct signals. A septet (a signal split into seven lines) for the single methine proton (-CH) and a doublet (a signal split into two lines) for the six equivalent methyl protons (-CH₃).
Cyclohexyl Ring Protons: The ten protons on the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 1-2 ppm). chemicalbook.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. springernature.com This technique is ideal for analyzing complex mixtures, separating individual components before they are introduced to the mass spectrometer for identification. rsc.orgjfda-online.com
In the analysis of a sample containing Cyclohexanol, 1-(1-methylethyl), the GC component would first separate it from other volatile and semi-volatile compounds. The separation occurs in a capillary column (e.g., HP-5ms), where compounds are partitioned between a stationary phase and a mobile carrier gas (like helium or nitrogen). rsc.org The time it takes for a compound to travel through the column, known as its retention time, is a characteristic property used for identification. For instance, related compounds like 4-isopropylcyclohexanol (B103256) have reported Kovats retention indices which are used for standardized identification. nih.gov Following separation, the compound enters the mass spectrometer, where it is ionized and its mass spectrum is recorded, confirming its identity. nih.govrjpbcs.com
Electron ionization (EI) mass spectrometry of Cyclohexanol, 1-(1-methylethyl) (molar mass 142.24 g/mol ) is expected to yield a characteristic fragmentation pattern. For tertiary alcohols, the molecular ion (M⁺) peak at m/z 142 is often weak or entirely absent. libretexts.orglibretexts.org
The fragmentation is dominated by two primary pathways for alcohols: alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The most likely alpha-cleavage for this molecule is the loss of the isopropyl group (•CH(CH₃)₂), which has a mass of 43 u. This would result in a prominent peak at m/z 99 (M-43).
Dehydration: This pathway involves the elimination of a water molecule (H₂O), which has a mass of 18 u. This process leads to the formation of an alkene radical cation, resulting in a peak at m/z 124 (M-18).
Predicted Major Fragments in the Mass Spectrum of Cyclohexanol, 1-(1-methylethyl)
| m/z | Ion Structure/Origin | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺) (likely weak or absent) |
| 124 | [C₉H₁₆]⁺• | [M - H₂O]⁺• |
| 99 | [C₆H₁₁O]⁺ | [M - C₃H₇]⁺ |
| 81 | [C₆H₉]⁺ | [M - H₂O - C₃H₇]⁺ or subsequent fragmentation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Cyclohexanol, 1-(1-methylethyl) is dominated by absorptions characteristic of an alcohol.
The most prominent feature is a strong and very broad absorption band in the region of 3200–3600 cm⁻¹, which is due to the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.org The significant broadening of this peak is a result of intermolecular hydrogen bonding. youtube.comyoutube.com Other key absorptions include the C-H stretching of the sp³-hybridized carbons of the cyclohexane (B81311) and isopropyl groups, which appear just below 3000 cm⁻¹, and a strong C-O stretching band for the tertiary alcohol, which is expected around 1150 cm⁻¹. libretexts.org
Characteristic IR Absorption Bands for Cyclohexanol, 1-(1-methylethyl)
| Frequency Range (cm⁻¹) | Vibration | Intensity |
| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2960 - 2850 | C-H stretch (sp³) | Strong |
| 1470 - 1450 | C-H bend | Variable |
| ~1150 | C-O stretch (tertiary alcohol) | Strong |
Vibrational Analysis for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule. rsc.org For Cyclohexanol, 1-(1-methylethyl), the spectra are expected to exhibit characteristic bands corresponding to the hydroxyl, isopropyl, and cyclohexyl moieties.
Fourier Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum of Cyclohexanol, 1-(1-methylethyl) would be characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the cyclohexane and isopropyl groups would appear in the 2850-3000 cm⁻¹ region. nih.gov Additionally, a C-O stretching vibration is expected in the 1000-1200 cm⁻¹ range. physicsopenlab.org
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of Cyclohexanol, 1-(1-methylethyl) would also show characteristic vibrational modes. The C-H stretching vibrations would be prominent, and the C-C ring stretching modes of the cyclohexane ring would appear in the fingerprint region (800-1200 cm⁻¹). physicsopenlab.orgscispace.com The symmetric C-C stretching of the isopropyl group would also be a characteristic feature.
A hypothetical table of the major vibrational frequencies for Cyclohexanol, 1-(1-methylethyl) is presented below, based on typical values for substituted cyclohexanols and related alcohols. physicsopenlab.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman |
| O-H Stretch (Hydrogen-bonded) | 3400 (broad) | Weak or not observed |
| C-H Stretch (Cyclohexane, Isopropyl) | 2850-2960 | 2850-2960 |
| C-O Stretch | 1050-1150 | 1050-1150 |
| Cyclohexane Ring Vibrations | 800-1200 | 800-1200 |
| Isopropyl Group Bending | 1370-1385 | 1370-1385 |
Gas Electron Diffraction for Molecular Structure Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gas phase, providing information on bond lengths, bond angles, and conformational preferences. wikipedia.orgresearchgate.netwesleyan.edu For Cyclohexanol, 1-(1-methylethyl), a GED study would be invaluable in establishing the three-dimensional arrangement of its atoms, including the conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the isopropyl and hydroxyl substituents (axial vs. equatorial).
In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pubyoutube.com For Cyclohexanol, 1-(1-methylethyl), the bulky isopropyl group would strongly favor an equatorial position. The hydroxyl group at the C1 position would also have a conformational preference that could be determined by GED. The analysis of the radial distribution curve obtained from the electron diffraction pattern would allow for the precise measurement of internuclear distances and bond angles. nih.gov
A hypothetical table summarizing the expected key structural parameters for the most stable conformer of Cyclohexanol, 1-(1-methylethyl) as determinable by GED is shown below.
| Parameter | Expected Value |
| C-C Bond Length (ring) | ~1.54 Å |
| C-C Bond Length (isopropyl) | ~1.53 Å |
| C-O Bond Length | ~1.43 Å |
| C-H Bond Length | ~1.10 Å |
| ∠CCC (ring) | ~111° |
| ∠COH | ~109° |
| Isopropyl Group Orientation | Equatorial |
| Hydroxyl Group Orientation | Axial/Equatorial (depending on stereoisomer) |
Advanced Chromatographic Separations
Chromatographic techniques are essential for the purification, separation of isomers, and analysis of degradation products of Cyclohexanol, 1-(1-methylethyl).
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cyclohexanol, 1-(1-methylethyl) and for separating its various isomers. interchim.fr Given that the molecule possesses at least two stereocenters (the carbon bearing the hydroxyl group and the carbon bearing the isopropyl group), it can exist as multiple stereoisomers (diastereomers and enantiomers).
Purity Determination:
A reversed-phase HPLC method, likely employing a C18 column, could be developed to determine the chemical purity of a sample. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a refractive index detector (RID) since the compound lacks a strong chromophore for UV detection.
Isomer Separation:
The separation of the diastereomers of Cyclohexanol, 1-(1-methylethyl) can likely be achieved on a standard reversed-phase or normal-phase column due to their different physical properties. rsc.org However, the separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral separation of similar compounds like menthol (B31143) isomers and would be a primary choice for developing a separation method for the enantiomers of Cyclohexanol, 1-(1-methylethyl). researchgate.netresearcher.lifespkx.net.cn The choice of mobile phase (normal-phase, polar organic, or reversed-phase) would be critical in achieving optimal resolution. nih.gov
A hypothetical HPLC method for the chiral separation of Cyclohexanol, 1-(1-methylethyl) isomers is outlined below.
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or similar CSP |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or Optical Rotation |
| Temperature | 25 °C |
Ultra-Performance Liquid Chromatography-Photodiode Array (UPLC-PDA) for Degradation Product Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, making it ideal for analyzing complex mixtures such as those resulting from degradation studies. mdpi.comnih.gov When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous acquisition of chromatographic and spectral data, which is invaluable for identifying and characterizing degradation products. researchgate.net
Forced degradation studies on Cyclohexanol, 1-(1-methylethyl) would involve exposing the compound to various stress conditions such as acid, base, oxidation, heat, and light. Potential degradation pathways for alkyl-substituted cyclohexanols could involve oxidation of the alcohol to a ketone (1-isopropylcyclohexanone) or cleavage of the ring. nih.gov
A UPLC-PDA method could be developed to separate the parent compound from its degradation products. The PDA detector would provide UV spectra for each peak, aiding in the identification of degradants that may have formed chromophoric groups. For non-UV absorbing degradants, coupling the UPLC system to a mass spectrometer (UPLC-MS) would be necessary for structural elucidation.
A potential UPLC-PDA method for the analysis of degradation products is described in the table below.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized gradient from low to high percentage of B over a short run time |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | PDA, scanning a wide UV range (e.g., 200-400 nm) |
| Column Temperature | 30 - 40 °C |
Computational and Theoretical Studies on Cyclohexanol, 1 1 Methylethyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. ajol.info For Cyclohexanol (B46403), 1-(1-methylethyl), DFT calculations can provide deep insights into its conformational preferences and spectroscopic characteristics.
Conformational Energy Calculations and Stability Analysis
Cyclohexanol, 1-(1-methylethyl) exists primarily in a chair conformation to minimize angular and torsional strain. The key conformational question revolves around the positioning of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups, both attached to the same carbon (C1). This gives rise to two principal chair conformers: one with the isopropyl group in an axial position and the hydroxyl group equatorial, and the other with the isopropyl group equatorial and the hydroxyl group axial.
The relative stability of these conformers is dictated by steric strain, particularly 1,3-diaxial interactions. A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. ualberta.ca The energetic cost of placing a group in the axial position is known as its "A-value." masterorganicchemistry.com Larger groups incur a greater steric penalty and thus have a higher A-value, strongly preferring the equatorial position. upenn.edu
For the substituents on C1 of Cyclohexanol, 1-(1-methylethyl), the A-values for an isopropyl group and a hydroxyl group are approximately 2.15 kcal/mol and 0.87 kcal/mol, respectively. masterorganicchemistry.com Since the isopropyl group is significantly bulkier and has a higher A-value than the hydroxyl group, the conformer that places the isopropyl group in the equatorial position to avoid 1,3-diaxial interactions is expected to be substantially more stable.
| Conformer | C1-Isopropyl Group Position | C1-Hydroxyl Group Position | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|---|
| I | Equatorial | Axial | 1,3-diaxial interaction (OH and two H's) | More Stable |
| II | Axial | Equatorial | 1,3-diaxial interaction (Isopropyl and two H's) | Less Stable |
Prediction of Spectroscopic Properties
DFT calculations are a standard tool for predicting spectroscopic data, which can aid in the structural elucidation of unknown compounds or the interpretation of experimental spectra. youtube.comajol.info
Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies of a molecule. These computed frequencies correspond to the stretching and bending modes that are observed experimentally in Infrared (IR) and Raman spectroscopy. For Cyclohexanol, 1-(1-methylethyl), DFT could predict the characteristic frequencies for the O-H stretch, C-O stretch, and various C-H and C-C vibrations of the ring and isopropyl group. nih.govosti.gov
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate nuclear magnetic shielding tensors. ajol.info These tensors can be converted into NMR chemical shifts (¹H and ¹³C) that correlate well with experimental values. Such calculations could predict the chemical shifts for all unique hydrogen and carbon atoms in the most stable conformer of 1-isopropylcyclohexanol, aiding in the assignment of experimental NMR spectra. Furthermore, DFT can be used to calculate spin-spin coupling constants (J-couplings). ajol.infodntb.gov.ua
While experimental spectra for this specific compound are not widely published, DFT provides a robust theoretical framework for their prediction.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that is often inaccessible by experiment alone. frontiersin.orgplos.org An MD simulation of Cyclohexanol, 1-(1-methylethyl) would involve:
System Setup: Defining a simulation box containing one or more molecules of 1-isopropylcyclohexanol, often solvated with a chosen solvent (like water or a nonpolar solvent) to mimic experimental conditions.
Force Field: Applying a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS) to describe the potential energy of the system. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).
Simulation: Solving Newton's equations of motion for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
For 1-isopropylcyclohexanol, MD simulations could be used to study:
No specific MD simulation studies on Cyclohexanol, 1-(1-methylethyl) were identified in the literature, but the methodology is well-suited for exploring its dynamic behavior. acs.orgnih.gov
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions. nih.gov These methods can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net
A relevant reaction for Cyclohexanol, 1-(1-methylethyl) is the acid-catalyzed dehydration to form alkenes. This reaction can proceed via different pathways to yield multiple products. Quantum chemical calculations could be used to investigate:
These theoretical studies provide invaluable, atomistic-level detail that complements experimental kinetic studies. nih.gov
Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties using statistical models. nih.govmdpi.com The general workflow for a QSPR study is as follows: nih.govresearchgate.net
Biological and Biochemical Interactions Non Dosage/administration Focus
Antimicrobial Properties and Associated Mechanisms
While direct studies on 1-isopropylcyclohexanol are limited, its isomer α-terpineol has demonstrated significant antimicrobial properties against a range of pathogenic and spoilage-causing bacteria. mdpi.commdpi.com Research indicates that α-terpineol possesses bactericidal (bacteria-killing) rather than just bacteriostatic (growth-inhibiting) effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for α-terpineol have been determined for several bacterial strains. For Escherichia coli, both MIC and MBC values were found to be 0.78 μL/mL, suggesting a direct bactericidal action. nih.gov In studies against bacteria responsible for oral diseases, α-terpineol showed strong antimicrobial activity. researchgate.net The compound is also effective against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Time-kill curve analyses for E. coli show that α-terpineol at its MIC can kill all bacterial cells within 8 hours, with the killing rate increasing at higher concentrations. nih.gov This concentration-dependent killing action is a key characteristic of its antimicrobial efficacy. nih.gov
| Bacterium | Test Compound | MIC Value | MBC Value | Source |
| Escherichia coli O157:H7 | α-Terpineol | 0.6% | - | mdpi.com |
| Escherichia coli | α-Terpineol | 0.78 µL/mL | 0.78 µL/mL | nih.gov |
| Staphylococcus aureus | α-Terpineol | 0.7% | - | mdpi.com |
| Salmonella enteritidis | α-Terpineol | 1.56 µL/mL | 3.13 µL/mL | nih.gov |
| Serratia liquefaciens | α-Terpineol | 0.6% | - | mdpi.com |
| Carnobacterium divergens | α-Terpineol | 0.6% | - | mdpi.com |
| Listeria innocua | α-Terpineol | 0.6% | - | mdpi.com |
| Methicillin-Resistant S. aureus (MRSA) | α-Terpineol | 1.25% | - | mdpi.com |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that concentrations are reported as found in the sources and may vary in units.
The primary mechanism of antimicrobial action for many monoterpenoids, including likely 1-isopropylcyclohexanol, involves the disruption of the bacterial cell's physical structures. nih.gov Due to their lipophilic (fat-loving) nature, these compounds preferentially move from an aqueous environment into the lipid-rich structures of bacterial membranes. nih.gov
This partitioning into the membrane leads to several damaging effects:
Membrane Expansion and Increased Fluidity: The integration of monoterpene molecules into the lipid bilayer expands the membrane and increases its fluidity. This disrupts the highly organized structure necessary for normal cell function. nih.gov
Increased Permeability: The compromised membrane becomes "leaky," allowing for the uncontrolled passage of ions and other small molecules. nih.govnih.gov This disrupts the proton motive force, which is essential for energy production (ATP synthesis) in bacteria.
Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of critical internal materials, such as proteins and nucleic acids, into the extracellular environment, ultimately leading to cell death. nih.govmdpi.com
Studies on α-terpineol align with this mechanism, suggesting it disrupts the cytoplasmic membrane in a manner similar to other well-known membrane-active terpenes like carvacrol (B1668589) and thymol. nih.gov The presence of a free hydroxyl (-OH) group in its structure is considered essential for this activity, potentially acting as a protonophore to dissipate ion gradients across the membrane. nih.gov Research on the related compound 1,8-cineol further supports this, showing it enhances membrane permeability in MRSA, leading to a significant increase in the leakage of nucleic acids and proteins. mdpi.com
A proposed mechanism for the antimicrobial action of essential oils and their components is the inhibition of microbial enzymes. mdpi.com Lipophilic compounds can disturb membrane-embedded proteins, including enzymes crucial for cellular respiration and transport processes. nih.gov By altering the lipid environment surrounding these proteins, their function can be impaired. However, specific studies detailing the direct inhibition of microbial enzymes by Cyclohexanol (B46403), 1-(1-methylethyl) or its isomer α-terpineol are not extensively documented in the available research.
Antioxidant Activity
The antioxidant potential of 1-isopropylcyclohexanol's isomer, α-terpineol, has been evaluated using various standard assays, with results varying depending on the method used. This suggests that its antioxidant activity is specific to certain types of reactive oxygen species or reaction mechanisms.
In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for screening antioxidant capacity, α-terpineol has consistently shown very low or weak activity. mdpi.comnih.gov However, in the ORAC (Oxygen Radical Absorbance Capacity) assay, which measures the scavenging of peroxyl radicals, α-terpineol's performance was comparable to that of commercial antioxidants, yielding a value of 2.72 μmol Trolox equivalents per μmol of the compound. nih.gov In another test, the β-carotene bleaching assay, α-terpineol demonstrated protective activity, whereas it was inactive in the deoxyribose degradation assay, which assesses hydroxyl radical scavenging. cropj.com
This variability highlights the compound's selective antioxidant nature. While not a potent scavenger of all free radicals, it shows efficacy in specific contexts, such as those measured by the ORAC and β-carotene bleaching methods. nih.govcropj.com
| Antioxidant Assay | Test Compound | Result | Source |
| DPPH Radical Scavenging | α-Terpineol | Very low / Weak activity | mdpi.comnih.gov |
| ORAC (Oxygen Radical Absorbance Capacity) | α-Terpineol | Active (Comparable to commercial antioxidants) | nih.gov |
| β-Carotene Bleaching Assay | α-Terpineol | Active | cropj.com |
| Deoxyribose Degradation Assay | α-Terpineol | Inactive | cropj.com |
Anti-inflammatory Effects
Significant anti-inflammatory properties have been documented for α-terpineol in various experimental models. nih.govresearchgate.net Its mechanism of action involves the modulation of key inflammatory pathways and mediators. Research has shown that α-terpineol can suppress the production of pro-inflammatory cytokines, which are signaling molecules that drive the inflammatory response. researchgate.netforeverest.netmdpi.com
Key findings on the anti-inflammatory effects of α-terpineol include:
Inhibition of Cytokine Production: In studies using lipopolysaccharide (LPS)-stimulated human macrophages, α-terpineol, along with the related compound terpinen-4-ol, significantly reduced the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10). foreverest.netmdpi.com It has also been shown to reduce levels of tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.net
Inhibition of Inflammatory Pathways: The compound acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. researchgate.netmdpi.com
Reduction of Inflammatory Mediators: α-Terpineol reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), two key mediators of inflammation and pain. nih.govresearchgate.net
Inhibition of Neutrophil Influx: In a carrageenan-induced pleurisy model, α-terpineol significantly inhibited the migration of neutrophils to the site of inflammation, a critical step in the inflammatory cascade. nih.gov
These findings suggest that the compound has the potential to manage inflammatory conditions by targeting multiple aspects of the inflammatory response. nih.gov
| Anti-inflammatory Effect | Model/System | Key Finding | Source |
| Cytokine Production | LPS-stimulated human macrophages | Reduced production of IL-1β, IL-6, and IL-10 | foreverest.netmdpi.com |
| Inflammatory Mediator Production | Murine macrophages | Reduced nitrite (B80452) (from NO) production | nih.gov |
| Inflammatory Pathway | - | Acts as an inhibitor of NF-κB | researchgate.net |
| Cellular Infiltration | Carrageenan-induced pleurisy in mice | Significantly inhibited neutrophil influx | nih.gov |
| Mechanical Hypernociception | Carrageenan or TNF-α in mice | Inhibited the development of pain response | nih.govresearchgate.net |
Biotransformation and Metabolic Pathways
Biotransformation is the process by which the body metabolizes foreign substances (xenobiotics), generally making them more water-soluble to facilitate excretion. For monoterpenes, this process is not yet fully documented. nih.gov However, studies on structurally related compounds provide insight into the likely metabolic fate of 1-isopropylcyclohexanol.
The primary biotransformation reactions occur in two phases. Phase I reactions introduce or expose functional groups, such as the hydroxyl (-OH) group, typically through oxidation. Phase II reactions involve conjugation, where an endogenous molecule is attached to the functional group to increase polarity.
A study on the metabolism of isopropylcyclohexane (B1216832) in rats provides direct evidence for the formation of isopropylcyclohexanol isomers as metabolites. nih.gov The conversion of isopropylcyclohexane to cis- and trans-4-isopropylcyclohexanol is a classic Phase I oxidative reaction, specifically an aliphatic hydroxylation, likely catalyzed by cytochrome P450 enzymes. nih.gov The study also identified further hydroxylated metabolites, indicating that after its formation, isopropylcyclohexanol can undergo additional Phase I oxidation. nih.gov
Research has confirmed that isomers of isopropylcyclohexanol serve as metabolites in biological systems. nih.gov In a study evaluating the metabolism of nephrotoxic isopropylcyclohexane in male Fischer 344 rats, several oxidized metabolites were identified in the urine. nih.gov
Among the identified compounds were:
cis-4-isopropylcyclohexanol
trans-4-isopropylcyclohexanol
These alcohols were formed through the oxidative metabolism of the parent hydrocarbon, isopropylcyclohexane. nih.gov This finding definitively establishes that the isopropylcyclohexanol structure is a product of mammalian biotransformation of a related xenobiotic. The identification of these metabolites is crucial for understanding the metabolic pathways and potential biological activity of related compounds. nih.gov
Enzymatic Degradation and Inactivation
The enzymatic breakdown of cyclohexanol derivatives is a key process in microbial metabolism, often initiating their conversion into compounds that can enter central metabolic pathways. While specific studies on the enzymatic degradation of Cyclohexanol, 1-(1-methylethyl) are not extensively detailed in the available literature, the degradation of related cyclohexanols by microorganisms provides a clear model for its likely metabolic fate.
The initial step in the microbial degradation of cyclohexanols is typically an oxidation reaction catalyzed by cyclohexanol dehydrogenase . This enzyme converts the alcohol group to a ketone, yielding the corresponding cyclohexanone (B45756). For instance, cyclohexanol is oxidized to cyclohexanone in a reaction utilizing NAD+ as a cofactor wikipedia.org. This process is a crucial part of the caprolactam degradation pathway in some bacteria wikipedia.org. The systematic name for this enzyme class is cyclohexanol:NAD+ oxidoreductase wikipedia.org.
Further enzymatic action can lead to ring cleavage. An example of this is the conversion of cyclohexanol to ε-caprolactone, a precursor for the biodegradable polymer polycaprolactone. This transformation can be achieved through an enzyme cascade involving an alcohol dehydrogenase (ADH) and a cyclohexanone monooxygenase (CHMO) . In a system using surface-displayed enzymes on E. coli, ADH first oxidizes cyclohexanol to cyclohexanone, which is then converted to ε-caprolactone by CHMO nih.gov. This cascade also features a self-sufficient regeneration of the NADPH required by CHMO, as it is produced by the ADH-catalyzed oxidation of cyclohexanol nih.gov.
In various phylogenetically diverse bacteria, the biochemical pathways for the oxidative conversion of cyclic compounds like cyclohexanols are similar, ultimately leading to the formation of dicarboxylic acids which are then further metabolized by the cell nih.gov. The enzymes involved in these pathways, particularly oxidoreductases, are of significant interest for biocatalysis applications due to their high stereo-, regio-, and chemoselectivity nih.govnih.gov. The metabolism of monoterpene alcohols in organisms like yeast also involves dehydrogenases, which can interconvert different terpene alcohols or oxidize them to aldehydes and ketones nih.gov.
Interactions with Specific Molecular Targets and Biochemical Pathways (e.g., GABAergic transmission)
While direct pharmacological studies on Cyclohexanol, 1-(1-methylethyl) are limited, the interactions of structurally similar monoterpenoid alcohols with specific molecular targets provide strong indications of its potential biological activities. A significant body of research points towards the modulation of the gamma-aminobutyric acid type A (GABAA) receptor as a key mechanism for many monoterpenoids.
The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsive effects nih.govnih.gov. Several terpenes and terpene alcohols have been identified as positive allosteric modulators of GABAA receptors, meaning they enhance the effect of GABA without directly activating the receptor themselves. For example, the monoterpene alcohol linalool and the monoterpene α-pinene have been shown to potentiate GABA-evoked currents at GABAA receptors mdpi.com. This enhancement of inhibitory neurotransmission is believed to contribute to their known antinociceptive and anxiolytic properties mdpi.com. Similarly, limonene (B3431351) , another common monoterpene, allosterically enhances the opening of GABAA receptor channels, which contributes to its ability to suppress pain responses mdpi.com.
Research on extracts from plants of the genus Sideritis, which are rich in terpenes, has shown that they modulate GABAA receptors. Specific components like isopulegol , pinocarveol , verbenol , and myrtenol were identified as potent modifiers of GABAA receptor function nih.gov. These findings suggest that the cyclohexanol moiety, common to these types of compounds, is a key structural feature for interaction with the GABAA receptor.
Beyond the GABAergic system, monoterpenoids have been shown to interact with other molecular targets involved in nociception (the sensory nervous system's response to harmful stimuli). The related compound 4-isopropylcyclohexanol (B103256) has been identified as a novel analgesic agent that inhibits several transient receptor potential (TRP) channels, including TRPV1 , TRPA1 , TRPM8 , and TRPV4 , as well as the anoctamin 1 (ANO1) channel. This inhibition helps to mitigate pain-related behaviors mdpi.com. Limonene also acts as an antagonist at TRPV1 and TRPA1 receptors, reducing sensitivity to thermal and mechanical pain stimuli mdpi.com. Given the structural similarities, it is plausible that Cyclohexanol, 1-(1-methylethyl) could exhibit similar interactions with these ion channels.
Natural Occurrence and Biosynthesis in Plant Essential Oils
Cyclohexanol, 1-(1-methylethyl), also known as dihydro-γ-terpineol or p-menthan-1-ol, belongs to the p-menthane (B155814) class of monoterpenoids nist.gov. While not always a major constituent, its structural relatives are hallmarks of the essential oils of many aromatic plants, particularly within the Mentha genus (mints).
The essential oils of Mentha species are complex mixtures of volatile compounds, with their composition varying based on species, geographical location, and processing conditions tandfonline.com. Mentha viridis (spearmint) and Mentha x piperita (peppermint) are well-known for producing a variety of monoterpenes and monoterpenoids.
In Mentha viridis, the major components identified in various studies include carvone, limonene, 1,8-cineole, and other cyclohexanol derivatives like Cyclohexanol, 2-methyl-5-(1-methylethenyl)- nih.govresearchgate.net. While Cyclohexanol, 1-(1-methylethyl) is not typically listed among the most abundant compounds, its presence as a minor constituent is plausible given the rich variety of p-menthane structures found in these oils. The essential oil of Mentha viridis has been shown to contain dozens of compounds, and minor components are common researchgate.net.
The table below summarizes the major chemical constituents found in the essential oils of different Mentha species, illustrating the prevalence of related monoterpenoid structures.
| Plant Species | Major Constituents | Reference(s) |
| Mentha viridis (Spearmint) | Carvone, Limonene, 1,8-Cineole, α-Terpineol | nih.govtandfonline.com |
| Mentha x piperita (Peppermint) | Menthol (B31143), Menthone, Menthyl acetate (B1210297), 1,8-Cineole, Menthofuran | tandfonline.comtandfonline.comnih.gov |
| Mentha suaveolens (Apple Mint) | Piperitone oxide, Piperitenone oxide | tandfonline.com |
| Mentha pulegium (Pennyroyal) | Pulegone | tandfonline.com |
The biosynthesis of monoterpenoids like Cyclohexanol, 1-(1-methylethyl) in plants is a multi-step process that occurs in specialized cellular compartments nih.govacademicjournals.org.
Precursor Synthesis : The universal C5 precursors for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells academicjournals.orgnih.govnih.gov.
Formation of Geranyl Diphosphate (GPP) : In the plastids, one molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound geranyl diphosphate (GPP). This reaction is catalyzed by GPP synthase (GPPS) nih.govnih.gov.
Cyclization : GPP serves as the linear precursor for the formation of the cyclic monoterpene backbone. The cyclization is catalyzed by a class of enzymes known as monoterpene synthases or cyclases. In Mentha species, limonene synthase is a key enzyme that converts GPP into the monocyclic olefin (-)-4S-limonene nih.govresearchgate.net. This cyclization is a complex reaction that establishes the fundamental p-menthane carbon skeleton nih.govyoutube.com.
Hydroxylation and Further Modifications : Following the initial cyclization, the terpene hydrocarbon undergoes a series of "tailoring" reactions, primarily hydroxylations and reductions, to produce the diverse array of monoterpenoids found in the essential oil.
Hydroxylation : Cytochrome P450 monooxygenases (CYP450s) are crucial for introducing hydroxyl (-OH) groups onto the terpene backbone with high regio- and stereospecificity nih.govnih.gov. For example, in mints, limonene-6-hydroxylase converts limonene to trans-isopiperitenol nih.gov. While the specific hydroxylase for the C1 position of the p-menthane ring to form Cyclohexanol, 1-(1-methylethyl) is not explicitly identified, it would involve a similar CYP450-catalyzed reaction, likely acting on a precursor like γ-terpinene.
Reduction : The newly introduced hydroxylated compounds can be further modified by dehydrogenases and reductases . For instance, in peppermint, trans-isopiperitenol is oxidized by isopiperitenol dehydrogenase to isopiperitenone, which is then reduced by pulegone reductase on the path to menthol biosynthesis nih.gov. The formation of a saturated cyclohexanol ring, as seen in Cyclohexanol, 1-(1-methylethyl), would require the reduction of double bonds within the cyclohexane (B81311) ring of a precursor, a reaction typically catalyzed by NAD(P)H-dependent reductases.
This sequence of enzymatic reactions, from the linear GPP precursor to a cyclized hydrocarbon and subsequent oxidative and reductive modifications, represents the general pathway for the biosynthesis of the diverse cyclohexanol derivatives found in Mentha and other aromatic plants.
Environmental Considerations and Degradation Pathways
Environmental Fate and Transport Mechanisms
The environmental persistence of organic compounds is determined by how they are removed through biological and chemical processes like biodegradation, hydrolysis, and atmospheric oxidation. nih.gov The fate of chemicals in the environment is influenced by a variety of chemical, physical, and biological interactions. epa.gov Predicting the environmental destination of a compound like Cyclohexanol (B46403), 1-(1-methylethyl)- often involves analyzing its structural analogies with well-studied classes of compounds. epa.gov
Due to its use in consumer products, particularly fragrances, the primary release of Cyclohexanol, 1-(1-methylethyl)- into the environment is expected to be through wastewater. fastercapital.comrivm.nl Its transport and partitioning in the environment will be governed by its physicochemical properties.
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Cyclohexanol, 1-(1-methylethyl)-
| Property | Value/Estimate | Implication for Environmental Fate and Transport |
| Water Solubility | Low to Moderate | Limited dissolution in water, may adsorb to organic matter in soil and sediment. |
| Vapor Pressure | Moderate | Potential for volatilization into the atmosphere from surface waters and moist soils. |
| Octanol-Water Partition Coefficient (Log Kow) | High | Tendency to bioaccumulate in fatty tissues of organisms. |
| Adsorption to Soil/Sediment (Koc) | Moderate to High | Likely to be a primary transport mechanism, reducing mobility in groundwater. |
Note: The values in this table are estimated based on the properties of similar cyclic alcohols and terpenoids due to the lack of specific experimental data for Cyclohexanol, 1-(1-methylethyl)-.
The environmental fate is also influenced by the location of use, with different volumes and ventilation rates in various settings affecting exposure levels. rivm.nl For instance, the use of products containing this compound in small, poorly ventilated rooms can lead to higher localized concentrations. rivm.nl
Biodegradation and Chemical Degradation Pathways in Environmental Matrices
The breakdown of organic compounds in the environment can occur through biotic (biodegradation) and abiotic (chemical degradation) pathways.
Biodegradation: Cyclic alcohols, such as cyclohexanol and its derivatives, are known to be biodegradable. mmsl.cz Bacteria, fungi, and other microbes are capable of degrading a wide array of pollutants. researchgate.net The biodegradation of tertiary alcohols, a class to which Cyclohexanol, 1-(1-methylethyl)- belongs, is a subject of ongoing research. europa.eu Some bacterial strains are known to be involved in the degradation of tertiary alcohols. europa.eu
The degradation of terpenoids, which share structural similarities with Cyclohexanol, 1-(1-methylethyl)-, often occurs through two main metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov While these pathways are primarily for biosynthesis, the enzymes involved can also play a role in the breakdown of related compounds. The degradation of cyclic secondary alcohols in biological systems can be oxidized to ketones. mmsl.cz
Table 2: Potential Biodegradation Pathways for Cyclohexanol, 1-(1-methylethyl)-
| Pathway | Description | Key Enzymes (Hypothesized) |
| Oxidation to Ketone | The secondary alcohol group is oxidized to a ketone, a common initial step in the degradation of cyclic alcohols. mmsl.cz | Alcohol dehydrogenase |
| Ring Cleavage | Following initial oxidation, the cyclohexyl ring is opened, leading to the formation of linear aliphatic compounds. | Monooxygenases, Dioxygenases |
| Further Metabolism | The resulting linear intermediates are further broken down into smaller molecules that can enter central metabolic pathways like the Krebs cycle. researchgate.net | Various hydrolases and oxidases |
Note: This table presents hypothesized pathways based on the degradation of similar compounds. Specific pathways for Cyclohexanol, 1-(1-methylethyl)- have not been empirically determined.
Ecotoxicological Implications in Aquatic Environments
The potential for a chemical to cause harm to aquatic ecosystems is a major environmental concern. The ecotoxicity of fragrance ingredients is systematically evaluated to ensure their safe use. nih.gov This involves assessing potential effects on various aquatic organisms.
Table 3: Summary of Ecotoxicological Data for Related Cyclic Alcohols
| Organism | Endpoint | Toxicity Value (for related compounds) | Reference |
| Fish (e.g., Fathead Minnow) | LC50 (96h) | Data not available for direct comparison | |
| Aquatic Invertebrates (e.g., Daphnia magna) | EC50 (48h) | Moderate toxicity observed for some cyclic alcohols | nih.gov |
| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 (72h) | Low to moderate toxicity observed for some cyclic alcohols | nih.gov |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. Note: This table is for illustrative purposes and is based on data for structurally similar compounds. The actual ecotoxicity of Cyclohexanol, 1-(1-methylethyl)- may differ.
The environmental risk assessment for fragrance compounds considers their potential to bioaccumulate in aquatic organisms. fastercapital.com Compounds with high octanol-water partition coefficients are more likely to accumulate in the fatty tissues of organisms.
Sustainable Synthesis and Green Chemistry Principles
The synthesis of chemicals with a focus on minimizing environmental impact is a core tenet of green chemistry. The development of sustainable synthetic routes for compounds like Cyclohexanol, 1-(1-methylethyl)- is crucial for reducing their environmental footprint.
The traditional synthesis of substituted cyclohexanols often involves the reduction of corresponding phenols or the oxidation of cyclohexane (B81311) derivatives, which can require harsh reagents and elevated temperatures. nih.gov Green chemistry approaches aim to overcome these limitations.
Key Green Chemistry Principles Applicable to the Synthesis of Cyclohexanol, 1-(1-methylethyl)-:
Use of Catalysis: Employing catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled. chemistryresearches.ir For the synthesis of substituted cyclohexanols, catalysts like Raney nickel or palladium on activated carbon have been used in aqueous media, which is an environmentally benign solvent. google.com
Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with safer alternatives. Water is an ideal green solvent for many reactions. google.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. chemistryresearches.ir
One-Pot Synthesis: Designing multi-step reactions to occur in a single pot without the need to isolate intermediates can save time, resources, and reduce waste. rsc.org
Table 4: Potential Green Synthesis Strategies for Cyclohexanol, 1-(1-methylethyl)-
| Strategy | Description | Potential Advantages |
| Biocatalytic Synthesis | Utilizing enzymes or whole-cell systems to perform the desired chemical transformation. | High selectivity, mild reaction conditions, reduced byproducts. rsc.org |
| Catalytic Hydrogenation in Green Solvents | Hydrogenation of a suitable precursor (e.g., an isopropyl-substituted phenol (B47542) or cyclohexanone) using a recyclable catalyst in an environmentally friendly solvent like water or a supercritical fluid. | Avoids hazardous solvents, potential for catalyst recycling, lower energy consumption. google.com |
| Tandem Catalysis | Combining multiple catalytic cycles in a single reaction vessel to build the molecule in a more efficient manner. nih.gov | Increased efficiency, reduced waste from intermediate purification steps. |
Note: These are potential strategies based on advances in green chemistry for related compounds. Specific research on the sustainable synthesis of Cyclohexanol, 1-(1-methylethyl)- is needed.
Role as a Key Chemical Intermediate in Specialty Chemical Production
Cyclohexanol, 1-(1-methylethyl), also known as 1-isopropylcyclohexanol, serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a reactive hydroxyl group on a tertiary carbon, makes it a valuable precursor for a range of specialty chemicals.
Applications in Fragrance and Flavor Industries
While Cyclohexanol, 1-(1-methylethyl) itself is not widely documented as a primary fragrance or flavor ingredient, its structural isomers are prominent in the industry. For instance, 4-isopropylcyclohexanol (B103256) is a well-known component in fragrance compositions, valued for its stability and characteristic scent profile. chemicalbook.comsmolecule.com Depending on the specific isomer, it can impart a range of notes, from a minty odor to a diffusive leathery and floral effect reminiscent of rose and lilac. chemicalbook.comguidechem.com This isomer is utilized in perfumes, lotions, and creams and also finds use as a flavoring agent in some food and beverage products. guidechem.com The broad use of its isomers suggests the potential utility of the cyclohexanol backbone with an isopropyl substitution in creating desirable sensory characteristics.
Precursor in Organic Compound Synthesis
The role of 1-isopropylcyclohexanol as a precursor in organic synthesis is well-established, particularly in the production of materials for the electronics industry. It is classified as an intermediate for OLED (Organic Light-Emitting Diode) materials and in the synthesis of pharmaceutical intermediates. echemi.comechemi.com
A significant application is its use in the creation of photoresists, which are light-sensitive materials essential for fabricating integrated circuits. Specifically, 1-isopropylcyclohexanol is a starting material for the synthesis of 1-isopropylcyclohexanol methyl propionate. patsnap.com This process involves reacting 1-isopropylcyclohexanol with methacrylic anhydride (B1165640) to produce the final propionate compound, which is a key component in photoresist formulations. patsnap.com The synthesis pathway typically begins with the reaction of cyclohexanone (B45756) and an isopropyl Grignard reagent to produce the 1-isopropylcyclohexanol intermediate. patsnap.com
Applications in Polymer and Materials Science
The utility of Cyclohexanol, 1-(1-methylethyl) extends into the realm of polymers and advanced materials, where it and its derivatives contribute to the performance and processing of various formulations.
Catalyst Inhibition in Silicone Formulations
In the formulation of addition-curing silicones, which rely on platinum-based catalysts, precise control over the curing (crosslinking) rate is critical. simtec-silicone.com This control is achieved through the use of inhibitors or retarders that moderate the catalyst's activity, extending the working time (pot life) of the silicone before it solidifies. simtec-silicone.com
Various chemical compounds can act as inhibitors for platinum catalysts, including those with unsaturated bonds, as well as simple alcohols like ethanol and methanol. dow.comnedform.com These substances can temporarily "shut-down" or slow the platinum catalyst, preventing the silicone from curing prematurely. simtec-silicone.comnedform.com While acetylenic alcohols are prominent examples of such inhibitors, the specific use of Cyclohexanol, 1-(1-methylethyl), a saturated tertiary alcohol, is not widely detailed. However, the known inhibitory effects of other alcohols suggest that compounds of this class can play a role in modulating the cure kinetics of silicone systems.
Use in Plastics and Fibers
The primary application of Cyclohexanol, 1-(1-methylethyl) in the broader field of plastics and materials science is linked to its role as an intermediate for specialized electronic materials rather than bulk plastics or fibers. As mentioned previously, its derivative, 1-isopropylcyclohexanol methyl propionate, is a component of photoresists. patsnap.com Photoresists are a critical class of polymers used in photolithography, the process used to pattern semiconductor wafers and produce microelectronics. The properties of the photoresist polymer, influenced by components like this derivative, are essential for achieving the high resolution required in modern electronics manufacturing.
Solvent Properties and Industrial Utility
The physical properties of Cyclohexanol, 1-(1-methylethyl) make it suitable for use as an industrial solvent. Like its parent compound, cyclohexanol, it possesses a hydroxyl group that allows it to dissolve polar substances, while its hydrocarbon structure enables solubility in a wide range of organic liquids. guidechem.com Isomers such as 4-isopropylcyclohexanol are noted for their excellent solubility in organic solvents. guidechem.com
The utility of a solvent is largely defined by its physical characteristics. With a relatively high boiling point and a low melting point, Cyclohexanol, 1-(1-methylethyl) exists as a liquid over a broad temperature range, which is a valuable attribute for many industrial processes. These properties, combined with its chemical stability, allow it to be used in various applications, including as a reaction medium or as a component in industrial coatings and cleaning formulations. echemi.com
Physical and Chemical Properties of Cyclohexanol, 1-(1-methylethyl)
| Property | Value |
| CAS Number | 3552-01-0 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | ~209.85 °C (estimate) |
| Melting Point | 26 °C |
| Density | ~0.9223 g/cm³ |
| Refractive Index | ~1.4683 |
| Synonyms | 1-isopropylcyclohexanol, 1-(1-methylethyl)-cyclohexanol |
Data sourced from multiple chemical databases. echemi.comechemi.comchemspider.com
An in-depth examination of the industrial chemistry, process optimization, and applications of the chemical compound Cyclohexanol, 1-(1-methylethyl) reveals its significance in various sectors. This article explores its role in formulations, scalable production methods, and emerging uses in sustainable chemistry.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For Cyclohexanol (B46403), 1-(1-methylethyl), whose primary synthesis route involves the Grignard reaction between an isopropylmagnesium halide and cyclohexanone (B45756), there are several promising directions for future research to enhance its green chemistry profile.
Biocatalytic Approaches: A significant area for development is the use of biocatalysts. Research on related compounds, such as 4-isopropylcyclohexanol (B103256), has demonstrated the efficacy of using alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding ketone. vapourtec.com Future work could focus on identifying or engineering enzymes capable of catalyzing the synthesis of 1-isopropylcyclohexanol, potentially offering high selectivity under mild, aqueous conditions, thereby reducing reliance on harsh reagents and organic solvents. The biotransformation of cyclohexanol itself using engineered microorganisms points to the feasibility of using whole-cell systems for complex synthesis, a pathway that could be adapted for alkyl-substituted cyclohexanols. researchgate.net
Process Intensification: Techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, offer substantial advantages in terms of energy savings and reduced capital investment. researchgate.net While demonstrated for the synthesis of the parent cyclohexanol, future studies could design a reactive distillation process for the Grignard synthesis or subsequent derivatization of 1-isopropylcyclohexanol. This would involve overcoming the challenges of handling the highly reactive Grignard reagent in an integrated system but could lead to a much more efficient and sustainable industrial process.
Alternative Energy Sources and Catalysts: Moving away from traditional heating methods towards alternative energy sources like microwave irradiation or ultrasound could accelerate reaction rates and reduce energy consumption. Furthermore, the development of novel, heterogeneous catalysts to replace strong, corrosive acids like sulfuric acid in dehydration reactions would minimize hazardous waste and allow for easier catalyst recovery and reuse. brainly.com Exploring solvent-free or green solvent (e.g., glycerol, ionic liquids) conditions for its synthesis and subsequent reactions is another critical avenue. rsc.orgdigitallibrary.co.in
In-depth Mechanistic Investigations of Complex Reactions
While the fundamental reactions involving Cyclohexanol, 1-(1-methylethyl), such as its formation via the Grignard reaction and its acid-catalyzed dehydration, are well-established, deeper mechanistic studies can unlock new possibilities for controlling reaction outcomes.
Grignard Reaction Mechanism: The synthesis of Cyclohexanol, 1-(1-methylethyl) is classically achieved through the nucleophilic addition of an isopropyl Grignard reagent to cyclohexanone. The mechanism involves the attack of the carbanionic isopropyl group on the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. wisc.eduyoutube.com While this is understood in principle, future research could employ computational chemistry and kinetic studies to investigate the precise role of the solvent (typically diethyl ether or THF) in stabilizing the Grignard reagent and the transition state. Understanding the aggregation states of the Grignard reagent and their relative reactivities could lead to improved yields and reduced formation of by-products. niscpr.res.in
Dehydration Reaction Pathways: The acid-catalyzed dehydration of Cyclohexanol, 1-(1-methylethyl) is a classic example of an E1 elimination reaction. libretexts.org The mechanism proceeds through three key steps:
Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water. youtube.comyoutube.com
Carbocation Formation: The protonated alcohol dissociates, leaving a tertiary carbocation at the C1 position. This is the rate-determining step.
Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
This mechanism can lead to a mixture of alkene products, as shown in the table below.
| Product Name | Structure | Formation Pathway |
| 1-Isopropylcyclohex-1-ene | Elimination of a proton from C2 or C6 of the cyclohexyl ring. This is often the major product, following Zaitsev's rule. nau.edu | |
| Isopropylidenecyclohexane | Elimination of a proton from the isopropyl group. |
Future in-depth studies could use isotopic labeling to trace the pathways of proton abstraction and investigate the potential for carbocation rearrangements under various conditions. researchgate.net Applying advanced spectroscopic techniques and computational modeling could provide a detailed energy profile of the reaction landscape, enabling precise control over the product distribution.
Design and Synthesis of New Derivatives with Tunable Reactivity
Cyclohexanol, 1-(1-methylethyl) serves as a versatile scaffold for creating a wide range of derivatives with tailored properties. The hydroxyl group is a prime site for functionalization, most commonly through esterification and etherification.
Ester Derivatives: Esters are readily synthesized by reacting the alcohol with a carboxylic acid (Fischer esterification) or, more efficiently, with an acid chloride or anhydride (B1165640). youtube.comuakron.edu The properties of the resulting ester are directly influenced by the nature of the carboxylic acid used.
| Reactant (Carboxylic Acid) | Derivative (Ester) | Potential Properties |
| Acetic Acid | 1-Isopropylcyclohexyl acetate (B1210297) | Volatile, potentially fragrant |
| Benzoic Acid | 1-Isopropylcyclohexyl benzoate | More crystalline, UV-active |
| Long-chain fatty acid | 1-Isopropylcyclohexyl stearate | Waxy solid, hydrophobic |
Future research can focus on creating libraries of these esters and screening them for applications such as fragrances, plasticizers, or specialty solvents. youtube.com The use of modern coupling reagents can enable these reactions under milder conditions, avoiding the high temperatures and strong acids of traditional Fischer esterification. youtube.com
Ether Derivatives: Ethers can be synthesized via methods like the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with a primary alkyl halide. libretexts.orglibretexts.org This opens a pathway to another broad class of derivatives.
| Reactant (Alkyl Halide) | Derivative (Ether) | Potential Properties |
| Methyl Iodide | 1-Methoxy-1-isopropylcyclohexane | More volatile, chemically stable |
| Benzyl Bromide | 1-(Benzyloxy)-1-isopropylcyclohexane | Increased thermal stability |
| 2-Chloroethanol | 2-((1-Isopropylcyclohexyl)oxy)ethan-1-ol | Introduction of a new hydrophilic functional group |
The design of such derivatives allows for fine-tuning of properties like solubility, boiling point, and chemical resistance. Future work could explore these derivatives as fuel additives, industrial solvents, or as protecting groups in complex organic syntheses. youtube.comyoutube.com
Comprehensive Studies on Environmental Impact and Biotransformation
As with any chemical intended for wider use, a thorough understanding of its environmental footprint is essential. For Cyclohexanol, 1-(1-methylethyl), this involves studying its biodegradability and potential biotransformation pathways.
Biodegradation Pathways: Research on the parent compound, cyclohexanol, has shown that microorganisms can oxidize it to cyclohexanone, which can then be further metabolized via Baeyer-Villiger monooxygenases into ε-caprolactone. researchgate.net This lactone is a biodegradable monomer used in polymer production. It is highly probable that Cyclohexanol, 1-(1-methylethyl) would follow a similar initial pathway:
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-isopropylcyclohexanone, by microbial alcohol dehydrogenases.
Ring-Opening: The resulting ketone could be a substrate for monooxygenases, leading to a substituted caprolactone (B156226) derivative.
Future research should focus on confirming this pathway using microbial consortia from soil or wastewater. Identifying the specific enzymes and microorganisms involved would be the first step towards developing bioremediation strategies and assessing the compound's persistence in the environment.
Ecotoxicity Assessment: While hazard data exists for isomers like 2- and 4-isopropylcyclohexanol, specific ecotoxicological studies on Cyclohexanol, 1-(1-methylethyl) are needed. nih.govnih.gov This would involve standardized tests on aquatic organisms (e.g., algae, daphnia, fish) to determine its potential impact on ecosystems. Such studies are crucial for a complete life-cycle assessment and to ensure its safe use in any future applications.
Exploration of Cyclohexanol, 1-(1-methylethyl) in Advanced Materials Science
The unique structural feature of Cyclohexanol, 1-(1-methylethyl)—a bulky, aliphatic cyclic group—makes it an interesting candidate for incorporation into advanced materials, particularly polymers.
Monomer Synthesis and Polymerization: The alcohol itself cannot be directly polymerized in most cases, but it can be readily converted into a polymerizable monomer. A promising route is its esterification with acrylic acid or methacrylic acid to produce 1-isopropylcyclohexyl (meth)acrylate. These acrylate (B77674) monomers could then undergo free-radical polymerization to create novel polymers.
The bulky isopropylcyclohexyl pendant group would be expected to impart specific properties to the polymer chain, such as:
Increased Glass Transition Temperature (Tg): The steric hindrance of the bulky group would restrict chain mobility, leading to polymers that are more rigid and have higher thermal stability.
Enhanced Hydrophobicity: The large, nonpolar aliphatic group would make the polymer surface highly water-repellent, useful for coatings and hydrophobic films.
Modified Optical Properties: The incorporation of this group could alter the refractive index of the polymer, a key parameter in optical applications.
Future research should focus on the synthesis of these monomers and a detailed investigation of their polymerization kinetics. ijnc.iryoutube.com Characterization of the resulting polymers would elucidate the structure-property relationships and guide the design of materials for specific applications, from specialty plastics to advanced optical resins. The biotransformation product, a substituted ε-caprolactone, could also be explored as a monomer for ring-opening polymerization to create biodegradable polyesters with unique properties. rsc.org
Q & A
Basic: What are the common synthetic routes for Cyclohexanol, 1-(1-methylethyl)-, and how is its structure validated experimentally?
Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of terpinen-4-ol or isomerization of menthol derivatives under acidic conditions . Key characterization techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Retention time (5.172 min) and molecular ion peak (m/z 156) confirm purity and molecular weight .
- Nuclear Magnetic Resonance (NMR): Distinct signals for the cyclohexanol ring (δ 1.2–1.8 ppm for methyl/isopropyl groups) and hydroxyl proton (δ 1.5–2.0 ppm) validate stereochemistry .
Advanced: How do stereoisomers of Cyclohexanol, 1-(1-methylethyl)- affect its physicochemical properties and biological activity?
Methodological Answer:
Stereoisomers (e.g., cis- vs. trans-) exhibit divergent properties:
- Thermodynamic Stability: cis-Isomers show lower heat capacity (156.27 J/K·mol at 298 K) compared to trans-counterparts due to reduced steric strain .
- Biological Activity: cis-β-Dihydroterpineol (a stereoisomer) demonstrates stronger antimicrobial activity (MIC 25 µg/mL against S. aureus) than trans-forms, attributed to enhanced membrane permeability .
Experimental Design: Use chiral chromatography (e.g., β-cyclodextrin columns) for isomer separation, followed by calorimetry and bioassays .
Basic: What analytical techniques are critical for distinguishing Cyclohexanol, 1-(1-methylethyl)- from structurally similar compounds?
Methodological Answer:
- Infrared (IR) Spectroscopy: O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1200 cm⁻¹) differentiate it from non-alcoholic analogs .
- Retention Index (RI) in GC: RI values (e.g., 1177 on non-polar columns) distinguish it from monoterpenes like limonene .
- High-Resolution Mass Spectrometry (HRMS): Exact mass (156.2652 g/mol) resolves ambiguity with isomers (e.g., 5-methyl-2-(1-methylethenyl)-cyclohexanol) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from purity, stereoisomer ratios, or assay conditions. Mitigation strategies:
- Purity Assessment: Use differential scanning calorimetry (DSC) to detect impurities (>98% purity required for reproducibility) .
- Isomer-Specific Bioassays: Test isolated stereoisomers separately. For example, cis-isomers show 30% higher antifungal activity than racemic mixtures .
- Standardized Protocols: Adopt OECD guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
Advanced: What computational tools optimize the synthesis and functionalization of Cyclohexanol, 1-(1-methylethyl)-?
Methodological Answer:
AI-driven platforms (e.g., Reaxys/Pistachio databases) predict feasible routes:
- Retrosynthesis Planning: Prioritize pathways with minimal steps (e.g., one-step hydrogenation of pulegone) using Template_relevance models .
- Reaction Feasibility Scoring: Plausibility thresholds (>0.5) filter high-yield routes (e.g., H₂/Pd-C catalysis achieves >85% yield) .
- DFT Calculations: Model transition states to predict regioselectivity in electrophilic substitutions (e.g., hydroxyl group orientation) .
Basic: What are the key thermodynamic properties of Cyclohexanol, 1-(1-methylethyl)-, and how are they measured?
Methodological Answer:
- Heat Capacity (Cp): 156.27 J/K·mol at 298 K, measured via adiabatic calorimetry .
- Enthalpy of Vaporization (ΔvapH): 48.2 kJ/mol, determined by gas-phase equilibration studies .
- Phase Diagrams: Eutectic points with water (melting range −10 to 5°C) are characterized using DSC .
Advanced: How does the compound’s substituent arrangement influence its solvent interactions in catalytic applications?
Methodological Answer:
The isopropyl group enhances hydrophobicity (logP 3.2), making it ideal for non-polar solvent systems:
- Solubility Tests: 0.5 mg/mL in water vs. 50 mg/mL in hexane .
- Catalytic Efficiency: In Pd-catalyzed cross-couplings, the compound’s steric bulk reduces byproduct formation by 20% compared to less-substituted analogs .
Experimental Design: Use Hansen solubility parameters and kinetic profiling to optimize solvent-catalyst pairs.
Basic: What safety protocols are essential when handling Cyclohexanol, 1-(1-methylethyl)- in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
